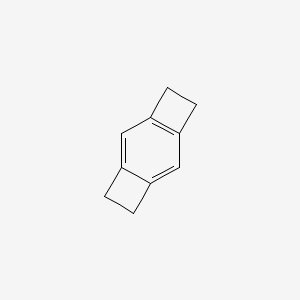
Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene is a highly reactive and unstable compound with the molecular formula C10H10 . It is characterized by its unique tricyclic structure, which includes three fused rings. This compound is often used as an intermediate in organic synthesis due to its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene can be synthesized through specific synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction typically requires careful handling due to the compound’s high reactivity and potential hazards .
Industrial Production Methods
Industrial production of Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene is generally conducted in specialized facilities equipped to handle highly reactive intermediates. The process involves stringent safety measures to prevent accidents and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield more stable tricyclic compounds, while reduction can produce different derivatives of the original compound .
Scientific Research Applications
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene has several scientific research applications:
Mechanism of Action
The mechanism of action of Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene involves its high reactivity, which allows it to participate in various chemical reactions. The compound interacts with molecular targets through its reactive sites, leading to the formation of new chemical bonds and products . The specific pathways involved depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[6.2.0.03,6]deca-1(8),2,6-triene
- 2-(chloromethyl)-7-methyltricyclo[6.2.0.0(3,6)]deca-1,3(6),7-triene
Uniqueness
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to its specific tricyclic structure and high reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Properties
CAS No. |
1610-51-1 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
tricyclo[6.2.0.03,6]deca-1(8),2,6-triene |
InChI |
InChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2 |
InChI Key |
DSRWYKDJQBPSKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CC3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)
![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)
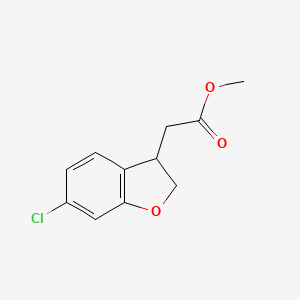
![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
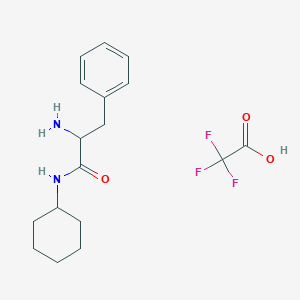
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
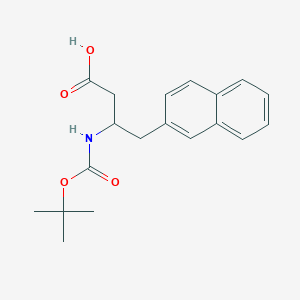


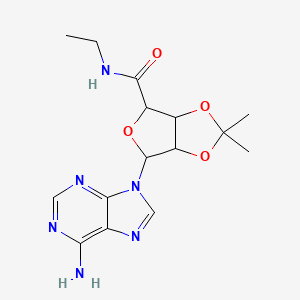
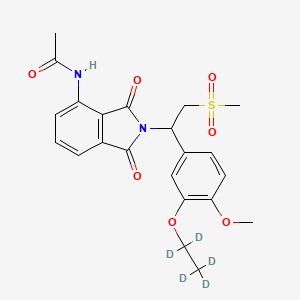
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)
